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Abstract
PK-11195 is a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein

primarily located in the outer mitochondrial membrane. Historically known as the peripheral

benzodiazepine receptor (PBR), TSPO is implicated in a variety of cellular processes, including

steroidogenesis, apoptosis, and neuroinflammation. PK-11195, an isoquinoline carboxamide, is

a widely utilized research tool to probe the function of TSPO. This technical guide provides an

in-depth overview of the biological activity of PK-11195, with a focus on its mechanism of

action, effects on key signaling pathways, and quantitative data derived from various

experimental models. Detailed methodologies for key experiments are also provided to

facilitate further research and drug development efforts.

Core Mechanism of Action: Targeting the
Translocator Protein (TSPO)
The primary molecular target of PK-11195 is the Translocator Protein (TSPO).[1] It binds with

high affinity to TSPO, which is a component of a multi-protein complex in the outer

mitochondrial membrane that also includes the voltage-dependent anion channel (VDAC) and

the adenine nucleotide translocase (ANT).[2] This complex is a critical regulator of

mitochondrial function.
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Quantitative Data: Binding Affinity of PK-11195 for TSPO
The binding affinity of PK-11195 to TSPO has been characterized in various species and

tissues. The following table summarizes key binding parameters.

Parameter Species/Tissue Value Reference

Kd Rat Brain 1.4 nM [3]

Kd Human Brain 4.3 - 6.6 nM [3]

Kd
HT-29 Human Colon

Cancer Cells
13.5 ± 1.5 nM [4]

Bmax
HT-29 Human Colon

Cancer Cells
10.1 ± 1.0 pmol/mg [4]

Ki General 3.60 ± 0.41 nM [5]

Ki TSPO 9.3 ± 0.5 nM [6]

Modulation of Apoptosis
PK-11195 has been shown to modulate apoptosis, primarily by facilitating the induction of the

mitochondrial apoptotic pathway. While not cytotoxic on its own, it can sensitize cancer cells to

various apoptotic stimuli.[7]

Interaction with the Mitochondrial Permeability
Transition Pore (mPTP)
A key mechanism by which PK-11195 influences apoptosis is through its interaction with the

mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the

inner mitochondrial membrane, and its prolonged opening leads to the dissipation of the

mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the release of pro-

apoptotic factors like cytochrome c.[2][8] PK-11195 can induce the opening of the mPTP,

thereby promoting apoptosis.[8]
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The anti-apoptotic protein Bcl-2 is known to inhibit the opening of the mPTP. PK-11195 has

been demonstrated to reverse the protective effects of Bcl-2, thereby restoring sensitivity to

apoptotic signals in cells overexpressing this oncoprotein.[7] This suggests a potential

therapeutic application for overcoming drug resistance in cancers characterized by high Bcl-2

levels.

Quantitative Data: Effective Concentrations of PK-11195
in Apoptosis

Effect Cell Line Concentration Reference

Induction of Apoptosis
Neuroblastoma Cell

Lines
100 µM [2]

Cleavage of PARP
Neuroblastoma Cell

Lines
50 µM and 100 µM [2]

Mitochondrial

Swelling, Cytochrome

c Loss, and ΔΨm

Dissipation

Isolated Cardiac

Mitochondria

50, 100, 200 µM

(dose-dependent)
[8]

Signaling Pathway: PK-11195 and the Mitochondrial
Apoptosis Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9637784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3667871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3667871/
https://www.researchgate.net/publication/6514531_Peripheral_benzodiazepine_receptor_ligand_PK11195_induces_mitochondria_cytochrome_c_release_and_dissipation_of_mitochondria_potential_via_induction_of_mitochondria_penneability_transition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PK-11195

TSPO

Binds to

Bcl-2

Reverses Inhibition

mPTP Opening

Induces

ΔΨm Dissipation Cytochrome c Release

Inhibits

Caspase Activation

Apoptosis

Click to download full resolution via product page

Caption: PK-11195 induces apoptosis via TSPO and the mPTP.

Regulation of the NLRP3 Inflammasome and
Neuroinflammation
PK-11195 has demonstrated anti-inflammatory properties, particularly in the context of

neuroinflammation. This effect is mediated, at least in part, by its ability to inhibit the activation

of the NLRP3 inflammasome.[9][10] The NLRP3 inflammasome is a multi-protein complex that,

when activated, leads to the maturation and secretion of pro-inflammatory cytokines such as IL-

1β and IL-18.

Quantitative Data: Effective Concentrations of PK-11195
in Neuroinflammation
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Effect Cell Line Concentration Reference

Inhibition of ROS

Production

LPS-stimulated BV-2

microglia
0.5 µM [11]

Reduction of IL-1β

and IL-18 Levels

LPS-stimulated BV-2

microglia
0.5 µM [10]

Signaling Pathway: PK-11195 and the NLRP3
Inflammasome Pathway
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Caption: PK-11195 inhibits the NLRP3 inflammasome pathway.

Effects on the Cell Cycle
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In addition to inducing apoptosis, PK-11195 can also cause cell cycle arrest in cancer cells.

Studies in neuroblastoma cell lines have shown that treatment with PK-11195 leads to an

arrest in the G1/S phase of the cell cycle.[2] This effect contributes to its anti-proliferative

activity.

Experimental Protocols
Radioligand Binding Assay for TSPO
Objective: To determine the binding affinity (Kd or Ki) of PK-11195 for TSPO.

Materials:

[3H]PK-11195 (radioligand)

Unlabeled PK-11195 (for competition assays)

Cell or tissue homogenates expressing TSPO

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation cocktail and counter

Procedure:

Prepare membrane fractions from cells or tissues known to express TSPO.

Incubate the membranes with a fixed concentration of [3H]PK-11195 and varying

concentrations of unlabeled PK-11195.

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound

from free radioligand.
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Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Analyze the data using non-linear regression to determine the IC50, from which the Ki can

be calculated using the Cheng-Prusoff equation. For saturation binding experiments, varying

concentrations of [3H]PK-11195 are used to determine Kd and Bmax.

Apoptosis Assay by Flow Cytometry (Annexin
V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with PK-11195.

Materials:

Cells of interest

PK-11195

Annexin V-FITC Apoptosis Detection Kit

Propidium Iodide (PI)

Binding Buffer

Flow cytometer

Procedure:

Seed cells in appropriate culture plates and allow them to adhere.

Treat the cells with various concentrations of PK-11195 for a specified time (e.g., 24 hours).

Harvest the cells and wash them with cold PBS.

Resuspend the cells in Annexin V binding buffer.

Add Annexin V-FITC and PI to the cell suspension.
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Incubate in the dark at room temperature for 15 minutes.

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early

apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry (Propidium
Iodide Staining)
Objective: To determine the effect of PK-11195 on cell cycle distribution.

Materials:

Cells of interest

PK-11195

Cold 70% ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Treat cells with PK-11195 for the desired duration.

Harvest and wash the cells with PBS.

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

Incubate the fixed cells on ice for at least 30 minutes.

Wash the cells to remove the ethanol.

Resuspend the cell pellet in PI staining solution and incubate in the dark.

Analyze the DNA content of the cells by flow cytometry. The relative fluorescence intensity of

PI corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S,
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and G2/M phases of the cell cycle.[12][13][14][15]

Conclusion
PK-11195 is a valuable pharmacological tool for studying the multifaceted roles of the

Translocator Protein. Its ability to modulate fundamental cellular processes such as apoptosis

and inflammation highlights the potential of targeting TSPO for therapeutic intervention in a

range of diseases, including cancer and neurodegenerative disorders. The quantitative data

and experimental protocols provided in this guide serve as a resource for researchers to further

explore the biological activities of PK-11195 and to aid in the development of novel TSPO-

targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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